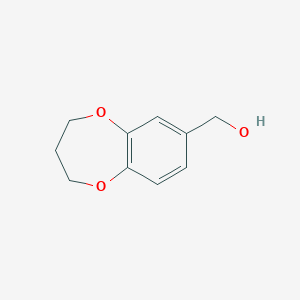

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

説明

Table 1: Role in Heterocyclic Chemistry

Its structural motif appears in bioactive molecules, such as marine odorants and kinase inhibitors, underscoring its role as a scaffold in medicinal chemistry.

Classification and Nomenclature

The compound belongs to the benzodioxepin family, characterized by a benzene ring fused to a seven-membered dioxepin system. Its systematic IUPAC name, This compound, reflects:

Table 2: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${12}$$O$$_3$$ |

| Molecular Weight | 180.20 g/mol |

| CAS Registry | 62823-14-7 |

| Synonym | (3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)methanol |

The compound’s SMILES notation, C1COC2=C(C=CC(=C2)CO)OC1, encodes its bicyclic topology and substituent arrangement. Its classification under the European Inventory of Existing Commercial Chemical Substances (EINECS) further validates its industrial relevance.

特性

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6,11H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREFWPXUSXRBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CO)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380040 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62823-14-7 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization to Form the Benzodioxepin Core

The benzodioxepin ring (a seven-membered oxygen-containing heterocycle fused to a benzene ring) is commonly synthesized via intramolecular cyclization reactions involving catechol derivatives or related dihydroxybenzenes and appropriate alkylating agents.

- Starting materials : Catechol or substituted catechols are reacted with haloalkyl alcohols or aldehydes to form the dioxepin ring through nucleophilic substitution or condensation.

- Reaction conditions : Typically, base-catalyzed or acid-catalyzed cyclization in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at moderate temperatures (50–100 °C).

- Catalysts and reagents : Bases such as potassium carbonate or acids like p-toluenesulfonic acid may be used to promote ring closure.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 7-position can be introduced by:

- Reduction of aldehyde or ketone precursors : If the precursor contains a formyl or carbonyl group at the 7-position, reduction with sodium borohydride (NaBH4) or lithium borohydride derivatives can yield the corresponding alcohol.

- Direct substitution : Alternatively, hydroxymethylation can be achieved by reaction of the benzodioxepin ring with formaldehyde under basic conditions, followed by reduction if necessary.

Representative Synthetic Route

A typical laboratory synthesis might proceed as follows:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of catechol with 3-chloropropanol | Base (K2CO3), DMF, 60 °C, 6 h | Formation of 3-(2-hydroxyethoxy)phenol intermediate |

| 2 | Intramolecular cyclization | Acid catalyst (p-TsOH), reflux in toluene, Dean-Stark apparatus | Formation of 3,4-dihydro-2H-1,5-benzodioxepin ring |

| 3 | Oxidation to aldehyde at 7-position (if needed) | PCC or Swern oxidation | Introduction of formyl group |

| 4 | Reduction of aldehyde to hydroxymethyl | NaBH4 in methanol, 0–25 °C | Formation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol |

This sequence allows for controlled synthesis with good yields and purity.

Industrial and Scale-Up Considerations

- Optimization of reaction parameters such as temperature, solvent choice, and reaction time is critical to maximize yield and minimize by-products.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>95%).

- Safety and environmental factors : Use of less toxic solvents and reagents is preferred; waste management protocols are essential.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Alkylation of catechol | Catechol, 3-chloropropanol, K2CO3, DMF, 60 °C | Introduce side chain for ring closure | Polar aprotic solvent enhances nucleophilicity |

| Cyclization | p-Toluenesulfonic acid, reflux, toluene | Form benzodioxepin ring | Dean-Stark apparatus removes water to drive reaction |

| Oxidation (optional) | PCC or Swern oxidation | Convert hydroxyl to aldehyde | Enables subsequent reduction to alcohol |

| Reduction | NaBH4, methanol, 0–25 °C | Convert aldehyde to hydroxymethyl group | Mild reducing agent, selective for aldehydes |

Research Findings and Analytical Data

- The compound is typically isolated as a solid with melting point and spectral data consistent with the structure.

- Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the presence of the benzodioxepin ring and hydroxymethyl group.

- Purity is often confirmed by HPLC or GC methods.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl group in 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzodioxepin derivatives.

科学的研究の応用

Chemistry

Synthetic Intermediate :

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structural properties allow it to act as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Reactivity and Functionalization :

The presence of the hydroxyl group at the 7-position enhances its reactivity, allowing for further functionalization. This property is significant for developing derivatives with tailored chemical properties for specific applications.

Biology and Medicine

Biological Activity :

Research indicates that this compound exhibits potential biological activities. It has been studied for its role as a β-adrenergic stimulant, which may contribute to its effectiveness as a bronchial dilator. This makes it a candidate for further exploration in respiratory medicine.

Cellular Effects :

The compound influences various cellular processes by modulating the activity of kinases and phosphatases, which can alter phosphorylation states of key signaling proteins. This modulation can lead to significant changes in gene expression profiles and cellular metabolism.

Industrial Applications

Material Development :

In industrial settings, this compound can be utilized in developing new materials with specific chemical properties. Its unique structure may allow it to be incorporated into polymers and resins, enhancing their performance characteristics.

作用機序

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol involves its interaction with β-adrenergic receptors. By binding to these receptors, it can stimulate the production of cyclic adenosine monophosphate (cAMP), leading to various physiological effects such as bronchial dilation. The exact molecular pathways and targets are still under investigation, but its activity as a β-adrenergic stimulant is well-documented .

類似化合物との比較

Comparison with Similar Compounds

Structurally related analogs of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol are differentiated by substituents on the benzodioxepin core, which influence biological activity, solubility, and metabolic pathways. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

Research Findings and Implications

- Toxicity Profile : The parent compound’s role in CKD progression highlights the need for structural modifications to mitigate toxicity. For example, replacing the hydroxymethyl group with a carboxylate (e.g., 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid; ) reduces renal accumulation .

- Metabolic Stability : Brominated derivatives () exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation .

- Drug Design: The 4-butylphenyl methanone derivative () demonstrates enhanced blood-brain barrier penetration, suggesting utility in neurodegenerative disease therapy .

生物活性

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol is an organic compound with notable biochemical properties and potential applications in pharmacology and medicinal chemistry. This article delves into its biological activity, including its interactions with biomolecules, cellular effects, and implications for therapeutic use.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of 180.20 g/mol. The compound features a benzodioxepin ring structure that contributes to its biological activity by enabling interactions with various biological targets.

Interaction with Biomolecules

The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in proteins. This interaction can alter protein conformation and activity, potentially modulating enzyme functions and signaling pathways . The compound's benzodioxepin structure may also facilitate interactions with hydrophobic pockets in enzymes, enhancing or inhibiting their catalytic activities .

Cellular Effects

Research indicates that this compound can influence various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to changes in phosphorylation states of key signaling proteins. These alterations can impact downstream signaling pathways and gene expression profiles .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant antibacterial activity against a range of pathogens, including strains resistant to conventional antibiotics. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are critical targets in the fight against antibiotic resistance .

Anticancer Potential

The compound's structural similarities to other benzazepines have led researchers to explore its anticancer properties. Certain derivatives have demonstrated cytotoxic effects against human leukemia cells and the ability to inhibit multidrug resistance proteins in cancer cells . The potential for this compound to form complexes with DNA suggests it may play a role in cancer treatment strategies by targeting cancer cell proliferation mechanisms .

Case Study: Antimicrobial Activity

In one study, the methanolic extract containing this compound was evaluated for its antibacterial effects. The extract exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, highlighting its potential as a natural antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

Case Study: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. It was found to induce apoptosis in leukemia cells at specific concentrations while sparing normal cells from toxicity. This selective action underscores the compound's potential as a lead candidate for developing targeted cancer therapies .

Q & A

Q. Key Parameters for Optimization :

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Reducing Agent | LiAlH4 in THF | Selective reduction of carbonyl to alcohol |

| Reaction Time | 12–24 hours | Minimize side reactions |

| Column Eluent | Hexane:EtOAc (3:1) | Efficient separation of polar by-products |

Advanced: How can contradictory NMR spectral data for benzodioxepin derivatives be resolved?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from conformational flexibility or solvent effects. Strategies include:

- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" rotational isomers and simplify splitting patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., crystal structure analysis of analogous compounds like methyl 2-[(benzodioxepin-7-carbonyl)amino]thiophene carboxylate) .

- Computational Modeling : Compare experimental H/C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ for CHO: 193.0865) .

- Infrared Spectroscopy (IR) : Identify hydroxyl stretches (~3200–3400 cm) and ether C-O bonds (~1250 cm) .

- HPLC-DAD : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers address inconsistent bioactivity results in enzyme inhibition assays?

Methodological Answer:

Contradictory results may stem from assay conditions. Mitigation strategies:

- Solvent Consistency : Use DMSO at <1% concentration to avoid solvent-induced protein denaturation .

- Positive Controls : Include known inhibitors (e.g., benzodiazepine derivatives for GABA receptor assays) to validate assay sensitivity .

- Dose-Response Curves : Perform triplicate experiments across a logarithmic concentration range (0.1–100 μM) to assess IC reproducibility .

Basic: How to optimize reaction conditions to minimize by-product formation during synthesis?

Methodological Answer:

- Catalyst Selection : Use cesium carbonate (CsCO) in DMF for nucleophilic substitutions, as it minimizes ester hydrolysis by-products .

- Temperature Control : Maintain reactions at 50–60°C to avoid thermal decomposition of the benzodioxepin ring .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the methanol group .

Advanced: What advanced techniques elucidate the compound’s stereoelectronic effects on receptor binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., GABA) to predict binding affinity and orientation .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Synchrotron Radiation : Resolve electron density maps via X-ray crystallography of co-crystallized ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。